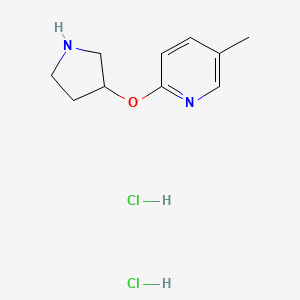

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Vue d'ensemble

Description

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the CAS Number: 2060024-44-2 . It has a molecular weight of 251.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Pyrrolidine Derivatives : Pyrrolidine, a key structural component in 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride, is integral in the synthesis of diverse organic compounds. It exhibits significant biological effects and is utilized in various fields, including medicine, dyes production, and agrochemicals, underscoring its versatility and importance in scientific research (Żmigrodzka et al., 2022).

Preparation of Heterocyclic Compounds : The compound is instrumental in the large-scale synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. This synthesis is crucial for accessing cores of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, offering a high-yielding route and potential rapid access to various heterocyclic analogues (Morgentin et al., 2009).

Radiochemical Synthesis for PET Imaging : A derivative of this compound demonstrated high affinity for nicotinic acetylcholine receptors, making it a potent candidate for studying these receptors using positron emission tomography (PET). The development of this tracer underlines the compound's significance in advancing neuroimaging and potentially enhancing our understanding of neurological disorders (Brown et al., 2001).

Enzymatic Synthesis of Pyridinols and Pyridinamines : The compound has applications in the enzymatic synthesis of pyridinols and pyridinamines, crucial intermediates in the chemical industry. These derivatives are in demand as synthons for pharmaceutical products and serve as building blocks for polymers with unique physical properties. The utilization of enzymes or whole cells for their preparation highlights a sustainable and efficient approach to synthesizing these important intermediates (Stankevičiūtė et al., 2016).

Catalytic Methylation of Pyridines : The compound contributes to the catalytic methylation of pyridines, a critical process in organic chemistry and drug discovery. This method introduces a methyl group onto the aromatic ring of pyridines, exploiting the interface between aromatic and non-aromatic compounds. This innovative approach enables the mono or double methylation of C-4 functionalized pyridines, providing valuable insights into the manipulation of pyridine structures for various applications (Grozavu et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

5-methyl-2-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9;;/h2-3,6,9,11H,4-5,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSLCTGKXCBRLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

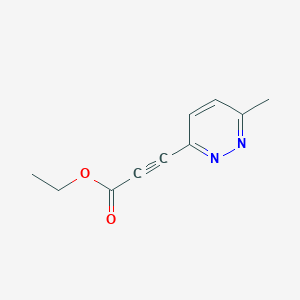

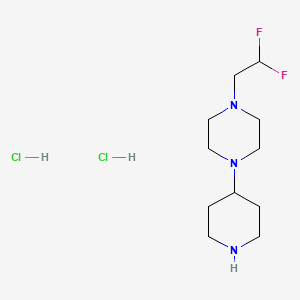

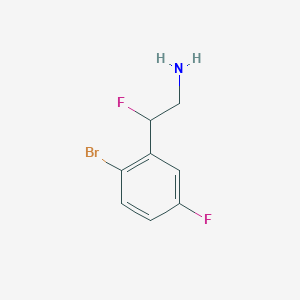

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)

![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![1-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484996.png)

![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)

![2-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484999.png)

![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)

![1-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485006.png)

![methyl({3-[1-(3-methylbut-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485007.png)